REACTION_CXSMILES
|
[Cl:1][CH2:2][CH:3]1[O:8][C:7]2[CH:9]=[CH:10][CH:11]=[CH:12][C:6]=2[O:5][CH2:4]1.[N+:13]([O-])([OH:15])=[O:14]>C(O)(=O)C.O>[Cl:1][CH2:2][CH:3]1[O:8][C:7]2[CH:9]=[C:10]([N+:13]([O-:15])=[O:14])[CH:11]=[CH:12][C:6]=2[O:5][CH2:4]1
|
Name
|
|
Quantity
|
92 g
|
Type
|
reactant
|
Smiles
|
ClCC1COC2=C(O1)C=CC=C2
|
Name
|
|
Quantity
|
675 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
In this solution it is added
|
Type
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CUSTOM
|
Details
|
the temperature below 20°
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Type
|
TEMPERATURE
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Details
|
then heated at 90° for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
CUSTOM
|
Details
|
102 g of the nitroderivative are obtained
|
Type
|
CUSTOM
|
Details
|
melt at 60°-62°
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
ClCC1COC2=C(O1)C=C(C=C2)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |